molecular formula C7H5Br2I B3010974 3-Bromo-5-iodobenzyl bromide CAS No. 1261553-05-2

3-Bromo-5-iodobenzyl bromide

Cat. No.: B3010974
CAS No.: 1261553-05-2
M. Wt: 375.829
InChI Key: ROOHCQCOVGIUBX-UHFFFAOYSA-N
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Description

3-Bromo-5-iodobenzyl bromide is an organic compound with the molecular formula C7H5Br2I and a molecular weight of 375.83 g/mol . It is a halogenated benzyl bromide derivative, characterized by the presence of both bromine and iodine atoms on the benzene ring. This compound is primarily used in research and development settings, particularly in the synthesis of more complex organic molecules.

Preparation Methods

The synthesis of 3-Bromo-5-iodobenzyl bromide typically involves the bromination and iodination of benzyl derivatives. One common method is the bromination of 3-iodotoluene, followed by the substitution of the methyl group with a bromomethyl group . The reaction conditions often require the use of bromine or N-bromosuccinimide (NBS) as the brominating agent, and the reactions are usually carried out in the presence of a solvent like dichloromethane or chloroform at room temperature . Industrial production methods may involve similar steps but on a larger scale, with optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

3-Bromo-5-iodobenzyl bromide undergoes various types of chemical reactions, including:

The major products formed from these reactions depend on the specific reagents and conditions used. For example, in Suzuki-Miyaura coupling, the major product would be a biaryl compound .

Comparison with Similar Compounds

3-Bromo-5-iodobenzyl bromide can be compared with other halogenated benzyl bromides, such as:

The uniqueness of this compound lies in its dual halogenation, which provides a versatile platform for various chemical transformations and applications in research and industry .

Biological Activity

3-Bromo-5-iodobenzyl bromide is a halogenated organic compound that has garnered interest in medicinal chemistry due to its potential biological activities. The compound's structure, characterized by the presence of bromine and iodine substituents, suggests possible interactions with biological targets, making it a candidate for further investigation in various therapeutic areas.

  • Chemical Formula : C₈H₅Br₂I
  • CAS Number : 1261553-05-2
  • Molecular Weight : 318.84 g/mol

The biological activity of this compound is hypothesized to stem from its ability to form covalent bonds with nucleophilic sites on proteins and enzymes. The halogen atoms (bromine and iodine) can participate in halogen bonding, which may enhance the compound's binding affinity and specificity towards certain biological targets .

Biological Activity

Research indicates that this compound exhibits several biological activities, including:

  • Antitumor Activity : Preliminary studies suggest that halogenated benzyl derivatives can inhibit tumor growth in various cancer models. The presence of bromine and iodine may enhance the compound's interaction with specific cellular targets involved in cancer progression.
  • Enzyme Inhibition : The compound has been evaluated for its inhibitory effects on various enzymes, including α-glucosidase. In vitro studies have shown that modifications in the benzyl ring, such as the introduction of halogens, can significantly impact enzyme inhibition potency .
  • Receptor Binding : There is evidence suggesting that compounds similar to this compound can selectively bind to adenosine receptors, particularly A3 receptors, which are implicated in various physiological processes including immune response and cancer progression .

Table 1: Summary of Biological Activities

Activity TypeDescriptionReference
Antitumor ActivityInhibits growth of cancer cells in vitro; potential for further development,
Enzyme InhibitionShows significant inhibition of α-glucosidase with varying IC50 values
Receptor BindingSelective binding to A3 adenosine receptors; potential therapeutic uses

In Vivo Studies

In vivo studies utilizing murine models have demonstrated the biodistribution and pharmacokinetics of radiolabeled derivatives of similar compounds, providing insights into their therapeutic potential against tumors. For instance, a study involving xenografted mice showed significant uptake of radiolabeled compounds in tumor tissues compared to normal tissues, indicating selective targeting capabilities .

Properties

IUPAC Name

1-bromo-3-(bromomethyl)-5-iodobenzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5Br2I/c8-4-5-1-6(9)3-7(10)2-5/h1-3H,4H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ROOHCQCOVGIUBX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C=C1Br)I)CBr
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5Br2I
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

375.83 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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